BenchChemオンラインストアへようこそ!

Wortmannin

PI3K signaling kinase inhibition cell-free assay

Choose Wortmannin for its unique, evidence-backed mechanism: irreversible covalent PI3K inhibition (IC50 ~3nM) with a sub-10-min aqueous half-life, ideal for acute pulse-chase signaling studies. Its defined multi-target profile (DNA-PK IC50 16nM; ATM IC50 150nM) makes it the essential tool for DNA damage response research. Unlike reversible alternatives (LY294002) or stabilized analogs (PX-866), only Wortmannin provides this transient, washout-resistant target engagement. Ensure your experimental reproducibility by procuring high-purity, lot-consistent material suitable for use as a reference standard in kinase selectivity panels.

Molecular Formula C23H24O8
Molecular Weight 428.4 g/mol
CAS No. 19545-26-7
Cat. No. B1684655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWortmannin
CAS19545-26-7
SynonymsWortmannin;  SL2052;  SL-2052;  SL 2052.
Molecular FormulaC23H24O8
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C
InChIInChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12-,13+,15+,22-,23-/m0/s1
InChIKeyQDLHCMPXEPAAMD-QAIWCSMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wortmannin (CAS 19545-26-7): Procurement-Grade Pan-PI3K Irreversible Inhibitor Reference Standard


Wortmannin (CAS 19545-26-7), a fungal metabolite originally isolated from Penicillium wortmannii, is the prototypical, cell-permeable, irreversible inhibitor of phosphatidylinositol 3-kinases (PI3Ks) with an in vitro IC50 of approximately 3–5 nM [1]. Characterized by a reactive C20 furan ring that forms a covalent bond with a conserved lysine residue (Lys802) in the ATP-binding pocket of PI3K catalytic subunits, it serves as the reference pan-PI3K inhibitor against which subsequent generations of PI3K pathway modulators are benchmarked [2]. Unlike reversible ATP-competitive inhibitors, Wortmannin's covalent mechanism imparts distinct kinetic and selectivity properties that are critical for experimental design interpretation [3].

Why Wortmannin Cannot Be Functionally Substituted with Generic PI3K Inhibitors in Critical Research Applications


Attempting to substitute Wortmannin with alternative PI3K inhibitors such as LY294002, PI-103, or PX-866 introduces systematic experimental confounds that undermine data reproducibility and mechanistic interpretation. Wortmannin possesses a unique combination of three properties absent from its closest analogs: (1) irreversible covalent inactivation of the PI3K catalytic site [1]; (2) a sub-10-minute half-life in aqueous tissue culture media [2]; and (3) a distinct, concentration-dependent multi-target inhibition profile that includes DNA-PK, ATM, PLK1, and MLCK at defined IC50 thresholds [3]. LY294002, while more stable in solution, is a reversible ATP-competitive inhibitor with approximately 100-fold lower PI3K potency (IC50 ~500 nM versus ~3 nM) [4]. PX-866, a semisynthetic Wortmannin analog, was engineered specifically to overcome Wortmannin's metabolic instability and therefore lacks the transient exposure characteristics that define Wortmannin's utility in acute pulse-chase experimental designs [5]. These mechanistic distinctions are not interchangeable; selecting the correct inhibitor requires matching the compound's unique kinetic and selectivity signature to the specific experimental objective.

Quantitative Differentiation of Wortmannin (CAS 19545-26-7) Versus Comparator PI3K Inhibitors: Direct Comparative Evidence


Wortmannin vs. LY294002: 100-Fold Greater PI3K Inhibitory Potency in Cell-Free Assays

Wortmannin inhibits PI3K with an IC50 of 3 nM in cell-free assays, representing an approximately 100-fold greater potency compared to LY294002, which exhibits IC50 values of 0.5 μM (500 nM) for p110α, 0.97 μM (970 nM) for p110β, and 0.57 μM (570 nM) for p110δ [1]. This potency differential is attributed to Wortmannin's irreversible covalent binding mechanism at Lys802, whereas LY294002 acts as a reversible ATP-competitive inhibitor [2].

PI3K signaling kinase inhibition cell-free assay IC50 comparison

Wortmannin vs. LY294002 and PX-866: Irreversible Covalent Binding Mechanism Versus Reversible ATP-Competitive Inhibition

Wortmannin covalently modifies Lys802 within the ATP-binding pocket of the PI3K p110 catalytic subunit, resulting in irreversible enzyme inactivation that persists after compound washout [1]. In contrast, LY294002 binds reversibly to the ATP-binding site without covalent modification, and its inhibitory effect is rapidly reversed upon washout [2]. PX-866, a semisynthetic Wortmannin analog, retains the covalent mechanism and Lys802-targeting properties of the parent compound [3].

covalent inhibitor enzyme kinetics washout resistance target engagement

Wortmannin vs. PX-866: Aqueous Half-Life of 10 Minutes Enables Acute Transient PI3K Inhibition Protocols

Wortmannin exhibits a half-life of approximately 10 minutes in aqueous tissue culture media due to nucleophilic ring-opening of the reactive C20 furan ring [1]. This rapid degradation profile enables acute, transient PI3K inhibition in pulse-chase experimental designs. PX-866, a semisynthetic analog engineered with a modified C20 substituent, was designed specifically to overcome this instability and demonstrates prolonged PI3K inhibition with recovery of Akt phosphorylation taking >48 hours in vivo [2]. While PX-866 provides superior sustained target engagement for chronic treatment studies, Wortmannin's short half-life is the enabling feature for time-resolved analysis of PI3K-dependent signaling dynamics .

compound stability half-life pulse-chase tissue culture pharmacokinetics

Wortmannin vs. LY294002 and PI-103: Distinct Multi-Target Inhibition Profile at Defined Concentration Thresholds

Wortmannin exhibits a concentration-dependent multi-target inhibition profile that distinguishes it from LY294002 and PI-103. In cell-free assays, Wortmannin inhibits DNA-PK with an IC50 of 16 nM, ATM with an IC50 of 150 nM, and PLK1 with IC50 values of 5.8–48 nM depending on the assay format [1]. LY294002 inhibits DNA-PK with an IC50 of approximately 1.4 μM, representing ~90-fold lower potency than Wortmannin . PI-103, a multi-targeted PI3K/mTOR inhibitor, exhibits IC50 values of 2–15 nM for PI3K isoforms but demonstrates lower potency against DNA-PK (IC50 23 nM) . MLCK is inhibited by Wortmannin with an IC50 of 170–200 nM .

DNA-PK ATM PLK1 MLCK multi-target pharmacology selectivity window

Wortmannin vs. NU7441: Pan-PI3K/DNA-PK Dual Inhibition Versus DNA-PK-Selective Inhibition

Wortmannin inhibits DNA-PK with an IC50 of 16 nM and PI3K with an IC50 of 3 nM, providing dual pan-PI3K/DNA-PK inhibition at nanomolar concentrations . NU7441 (KU-57788), a second-generation DNA-PK inhibitor developed from the LY294002 scaffold, inhibits DNA-PK with an IC50 of 14 nM but exhibits significantly reduced activity against PI3K (IC50 5 μM) and mTOR (IC50 1.7 μM), rendering it a DNA-PK-selective tool . Structural studies confirm that Wortmannin binds DNA-PKcs via covalent Lys modification, whereas NU7441 functions as a reversible ATP-competitive inhibitor with distinct binding interactions [1].

DNA-PK selectivity NHEJ radiosensitization DNA repair kinase profiling

Wortmannin Solution Stability and Handling Requirements: Quantified Degradation Timeframe

Wortmannin demonstrates a defined solution stability profile that mandates specific handling protocols for reproducible experimental outcomes. In lyophilized form, the compound is stable for 24 months when stored desiccated at -20°C . Once reconstituted in DMSO, the stock solution must be used within 3 months to prevent loss of potency due to gradual hydrolysis of the C20 furan ring . Solubility in DMSO is 50 mg/mL (equivalent to 86–86 mg/mL or ~200 mM stock concentration under optimal conditions), with insolubility in water . These stability parameters contrast with LY294002, which demonstrates greater solution stability, and with PX-866, which was specifically engineered to overcome the hydrolytic instability inherent to the Wortmannin scaffold [1].

compound storage DMSO solubility aliquot preparation solution stability freeze-thaw

Optimal Procurement and Application Scenarios for Wortmannin (CAS 19545-26-7) Based on Quantitative Evidence


Acute Pulse-Chase PI3K Signaling Dynamics Studies

Wortmannin's 10-minute aqueous half-life makes it the optimal PI3K inhibitor for acute pulse-chase experimental designs where a defined, transient window of pathway inhibition is required, followed by washout and assessment of signaling recovery kinetics. In contrast to PX-866, which produces sustained Akt phosphorylation inhibition exceeding 24 hours, Wortmannin treatment at 0.2–1 μM for 1 hour followed by washout enables precise temporal resolution of PI3K-dependent signaling events . This application capitalizes on Wortmannin's unique combination of nanomolar potency (IC50 3 nM) and rapid hydrolytic degradation, a profile not replicated by LY294002 (reversible, lower potency), PI-103 (sustained dual PI3K/mTOR inhibition), or PX-866 (engineered for prolonged duration) [1].

Simultaneous PI3K/DNA-PK/ATM Multi-Target Inhibition for DNA Damage Response Studies

For investigations requiring coordinated inhibition of multiple PI3K-related kinases (PIKKs) in the DNA damage response pathway, Wortmannin is uniquely suited due to its defined multi-target IC50 profile: PI3K (3 nM), DNA-PK (16 nM), and ATM (150 nM) . At a working concentration of 100–200 nM, Wortmannin simultaneously suppresses PI3K signaling and both major DNA double-strand break repair kinases (DNA-PK and ATM), a pharmacological effect not achievable with DNA-PK-selective inhibitors such as NU7441 (PI3K IC50 5 μM) or with PI3K-selective inhibitors such as LY294002 (DNA-PK IC50 1.4 μM) [1]. This multi-target profile makes Wortmannin the inhibitor of choice for radiosensitization studies, DNA repair mechanistic analyses, and experiments examining cross-talk between PI3K signaling and genomic stability pathways [2].

Washout-Resistant Target Engagement in Ex Vivo and Cell Transfer Protocols

Wortmannin's irreversible covalent binding mechanism at Lys802 of the PI3K p110 catalytic subunit enables sustained PI3K inhibition even after compound removal from the extracellular medium . This property is essential for experimental protocols involving ex vivo tissue treatment, cell transfer between media, or extended assays where maintaining continuous compound exposure is impractical. Unlike reversible ATP-competitive inhibitors such as LY294002, whose effects rapidly reverse upon washout, Wortmannin-pretreated cells or tissues retain PI3K inhibition for the duration of the experiment independent of compound presence in the medium [1]. This washout-resistant target engagement is shared by PX-866 (also a covalent inhibitor) but is absent from all reversible PI3K inhibitors including LY294002 and PI-103 [2].

Benchmark Reference Standard for Novel PI3K Inhibitor Characterization

Wortmannin serves as the established reference standard against which novel PI3K inhibitors are characterized and benchmarked. Its well-documented IC50 values (PI3K 3 nM, DNA-PK 16 nM, ATM 150 nM, MLCK 170 nM) and defined covalent mechanism provide a validated comparator for assessing the potency, selectivity, and mechanism of action of new chemical entities targeting the PI3K pathway . Procurement of high-purity Wortmannin (>99% by HPLC) from reputable suppliers ensures that this reference compound meets the consistency requirements for head-to-head comparative studies in kinase selectivity panels and cellular efficacy assays [1]. This application leverages Wortmannin's historical role as the prototypical pan-PI3K inhibitor, with over three decades of published characterization data providing an extensive comparative framework [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wortmannin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.